5-Quinoxalinol, 2-(2-furanyl)-
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Overview
Description
2-(Furan-2-yl)quinoxalin-5-ol is a heterocyclic compound that combines the structural features of both furan and quinoxaline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both furan and quinoxaline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)quinoxalin-5-ol typically involves the condensation of 2-furylamine with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-furylamine with glyoxal in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)quinoxalin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)quinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
2-(Furan-2-yl)quinoxalin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)quinoxalin-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Furan: A five-membered aromatic ring containing one oxygen atom.
Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms.
Cinnoline: Another isomer of quinoxaline with a different nitrogen arrangement.
Uniqueness
2-(Furan-2-yl)quinoxalin-5-ol is unique due to the combination of furan and quinoxaline moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
CAS No. |
59649-57-9 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(furan-2-yl)quinoxalin-5-ol |
InChI |
InChI=1S/C12H8N2O2/c15-10-4-1-3-8-12(10)13-7-9(14-8)11-5-2-6-16-11/h1-7,15H |
InChI Key |
DQUNZXFZGBKOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)O)C3=CC=CO3 |
Origin of Product |
United States |
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